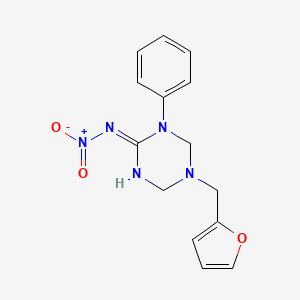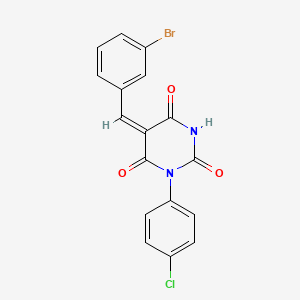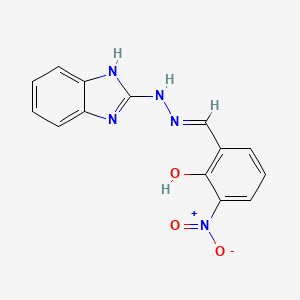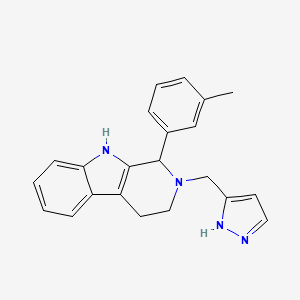
5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine varies depending on the pharmacological activity. For instance, the compound exhibits antidepressant activity by inhibiting the reuptake of serotonin and norepinephrine. On the other hand, the anticonvulsant activity is achieved by modulating the GABAergic neurotransmission. The anxiolytic activity is also achieved by modulating the GABAergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine vary depending on the pharmacological activity. For instance, the compound exhibits antidepressant activity by increasing the levels of serotonin and norepinephrine in the brain. The anticonvulsant activity is achieved by enhancing the GABAergic neurotransmission. The anxiolytic activity is also achieved by enhancing the GABAergic neurotransmission.
実験室実験の利点と制限
One of the advantages of using 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine in lab experiments is its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is the lack of information on its toxicity and side effects.
将来の方向性
There are several future directions for the research on 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine. Some of the future directions include:
1. Exploring the potential therapeutic applications of the compound in other diseases such as epilepsy, anxiety disorders, and cancer.
2. Investigating the toxicity and side effects of the compound to determine its safety profile.
3. Developing new derivatives of 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine with improved pharmacological properties.
4. Studying the structure-activity relationship of the compound to identify the key structural features responsible for its pharmacological activity.
Conclusion:
5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound exhibits pharmacological activities such as antidepressant, anticonvulsant, antitumor, and anxiolytic activities. The mechanism of action of the compound varies depending on the pharmacological activity. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine can be achieved through various methods. One of the commonly used methods is the reaction of 4-chlorobenzonitrile with 1-(3-methoxypropyl)piperazine in the presence of a base and a solvent such as dimethylformamide. The reaction leads to the formation of 1-(4-chlorophenyl)-3-(3-methoxypropyl)piperazine, which is then reacted with cyanogen azide to yield the final product.
科学的研究の応用
5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine has been extensively studied for its potential therapeutic applications. Some of the scientific research applications include:
1. Antidepressant activity: Studies have shown that 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine exhibits antidepressant activity by inhibiting the reuptake of serotonin and norepinephrine.
2. Anticonvulsant activity: This compound has also been found to possess anticonvulsant activity by modulating the GABAergic neurotransmission.
3. Antitumor activity: 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells.
4. Anxiolytic activity: This compound has been found to possess anxiolytic activity by modulating the GABAergic neurotransmission.
特性
IUPAC Name |
5-(4-chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-13-3-2-8-20(10-13)15-18-14(9-17-19-15)11-4-6-12(16)7-5-11/h4-7,9,13H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMBIUCLTAPRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=NC(=CN=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011167.png)
![N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide](/img/structure/B6011178.png)
![N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6011185.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)
![1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)
![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide 1-oxide](/img/structure/B6011235.png)

